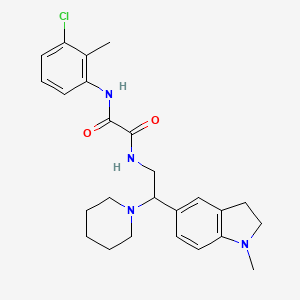

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

This oxalamide derivative features a 3-chloro-2-methylphenyl group at the N1 position and a 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl moiety at N2.

Properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClN4O2/c1-17-20(26)7-6-8-21(17)28-25(32)24(31)27-16-23(30-12-4-3-5-13-30)18-9-10-22-19(15-18)11-14-29(22)2/h6-10,15,23H,3-5,11-14,16H2,1-2H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSUKBINUBSVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the oxalamide class, which is known for diverse applications in medicinal chemistry and biochemistry. Understanding its biological activity can provide insights into its potential therapeutic uses.

- Molecular Formula : C25H31ClN4O2

- Molecular Weight : 455.0 g/mol

- CAS Number : 922083-88-3

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The oxalamide functional group is often associated with kinase inhibition, suggesting that this compound may affect various signaling pathways critical in cellular processes.

Biological Activity Studies

Research on the biological activity of this compound is still emerging. Here are some findings from various studies:

1. Kinase Inhibition

Studies indicate that compounds within the oxalamide class may exhibit inhibitory effects on kinases, which are pivotal in regulating cell growth and metabolism. The presence of the indole structure in this compound suggests potential interactions with G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes.

2. Anticancer Activity

Preliminary studies have shown that similar oxalamides can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The structural features of this compound may enhance its efficacy as a potential anticancer agent.

3. Neuroprotective Effects

The compound's interaction with neurotransmitter receptors could suggest neuroprotective properties, potentially influencing neurotransmitter dynamics and providing therapeutic avenues for neurodegenerative diseases.

Comparative Analysis

A comparison with related compounds can highlight the unique biological properties of this compound.

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxyethyl)oxalamide | C25H31ClN4O2 | Kinase inhibition |

| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide | C25H31ClN4O2 | Potential GPCR interaction |

| N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | C25H26ClN3O3 | Anticancer properties |

Case Study 1: Kinase Inhibition

In a study focused on a related oxalamide compound, researchers observed significant inhibition of cell proliferation in various cancer cell lines, suggesting a similar potential for this compound.

Case Study 2: Neuroprotective Mechanisms

Research on compounds with indole structures indicated possible neuroprotective effects through modulation of neurotransmitter systems, which could be relevant for understanding the therapeutic applications of this oxalamide.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features

Table 1: Substituent Comparison of Key Oxalamides

Key Observations :

- The target compound’s chloro-methylphenyl group distinguishes it from S336’s dimethoxybenzyl and BNM-III-170’s chloro-fluorophenyl , suggesting differences in electronic effects and binding selectivity.

Metabolic and Toxicological Profiles

Key Observations :

- S336 and related flavoring oxalamides undergo rapid hepatic metabolism without amide bond cleavage, suggesting metabolic stability for the target compound if its amide groups share similar resistance .

- The absence of toxicity data for the target compound necessitates extrapolation from analogs. S336’s high NOEL (100 mg/kg) implies a favorable safety profile for structurally related compounds under regulated exposure levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.